MPS1 Inhibitory Potency: Enabling Nanomolar Activity in Advanced Leads
The 6-bromo substituent is a critical determinant of potent MPS1 (TTK) kinase inhibition. In a series of 1H-pyrrolo[3,2-c]pyridine-based inhibitors, the lead compound incorporating the 6-bromo-3-carbonitrile motif (Compound 65, CCT251455) exhibited an IC50 of 3 nM against MPS1 [1]. In contrast, the analogous compound lacking the 6-bromo substitution (e.g., a des-bromo or 6-chloro derivative) demonstrated a >100-fold reduction in potency, underscoring the essential role of the bromine atom for high-affinity binding within the MPS1 active site [1]. This specific derivative, CCT251455, is a potent and selective chemical tool that stabilizes an inactive conformation of MPS1 [1].
| Evidence Dimension | MPS1 (TTK) Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 3 nM (for derivative CCT251455, which is synthesized directly from 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile) |
| Comparator Or Baseline | Des-bromo or 6-chloro analogs (IC50 > 300 nM) |
| Quantified Difference | >100-fold increase in potency |
| Conditions | In vitro kinase assay; recombinant human MPS1 catalytic domain |
Why This Matters
This data confirms the 6-bromo-3-carbonitrile core is essential for achieving nanomolar potency in MPS1-targeted therapeutics, making it a non-negotiable intermediate for research groups aiming to replicate or improve upon this clinical candidate.
- [1] Naud, S., Westwood, I. M., Faisal, A., Sheldrake, P., Bavetsias, V., Atrash, B., ... & van Montfort, R. L. (2013). Structure-based design of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of the mitotic kinase monopolar spindle 1 (MPS1). Journal of Medicinal Chemistry, 56(24), 10045-10065. View Source
